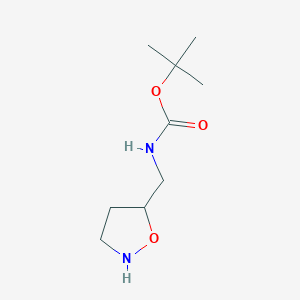![molecular formula C8H9NO3 B12867064 3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one is a chemical compound belonging to the class of dihydrobenzisoxazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one typically involves the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones, followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . This method is effective and allows for the preparation of various derivatives with potential biological activities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one involves its interaction with molecular targets such as HSP90. The compound’s structure allows it to bind to these targets, inhibiting their function and leading to various biological effects, including antiproliferative activity against cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-phenyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine: Another dihydrobenzisoxazole with similar structural features.
8-aryl-4,5-dihydrothiazolo[4′,5′3,4]benzo[1,2-c]isoxazol-2-amines: Compounds with related structures and potential biological activities.
Uniqueness
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
3-methoxy-6,7-dihydro-5H-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C8H9NO3/c1-11-8-7-5(10)3-2-4-6(7)12-9-8/h2-4H2,1H3 |
InChI-Schlüssel |
XUVOFXZHAXRKCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NOC2=C1C(=O)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




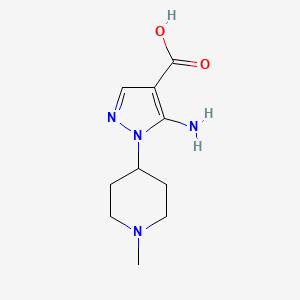
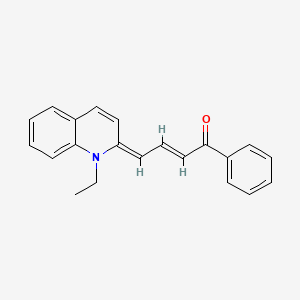
![2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12867016.png)
![2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile](/img/structure/B12867018.png)

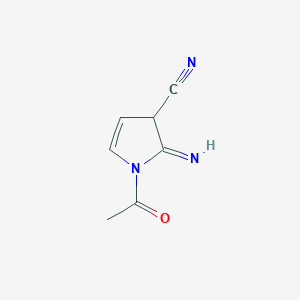

![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
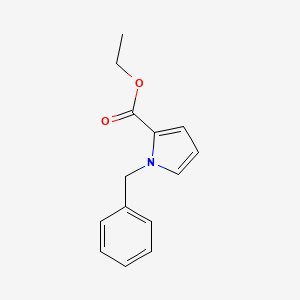
![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
